molecular formula C27H21N3O5S B2449928 Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate CAS No. 893288-65-8

Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate

Cat. No.: B2449928
CAS No.: 893288-65-8
M. Wt: 499.54
InChI Key: UCTQCGCJSIUWAS-UHFFFAOYSA-N
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Description

“Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate” is a biochemical used for proteomics research . It has a molecular formula of C28H23N3O5S and a molecular weight of 513.56 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 513.56 . Other properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given that it’s used for proteomics research , it may have potential applications in the study of proteins and their functions.

Properties

IUPAC Name

methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S/c1-34-27(31)19-13-11-18(12-14-19)23-21(15-28)26(29)35-24-20-9-5-6-10-22(20)30(36(32,33)25(23)24)16-17-7-3-2-4-8-17/h2-14,23H,16,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTQCGCJSIUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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